Cas no 17750-75-3 (b-Melanotropin (Macaca nemestrina)(9CI))

b-Melanotropin (Macaca nemestrina)(9CI) 化学的及び物理的性質
名前と識別子
-
- b-Melanotropin (Macaca nemestrina)(9CI)
- H-Asp-Glu-Gly-Pro-Tyr-Arg-Met-Glu-His-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp-OH
- ASP-GLU-GLY-PRO-TYR-ARG-MET-GLU-HIS-PHE-ARG-TRP-GLY-SER-PRO-PRO-LYS-ASP
- Β-MSH (5-22) (HUMAN)
- β-MSH (monkey)
- β-MSH, monkey
- b-MSH (Monkey)
- BETA-MSH (MONKEY)
- MSH, beta, (5-22)
- b-MSH (5-22) (huMan)
- BETA-MSH (1-18) (MONKEY)
- β-MSH (Monkey) β-MSH (5-22) (huMan)
- BETA-MELANOCYTE STIMULATING HORMONE (1-18) (MONKEY)
- 17750-75-3
- HY-P5049
- BetaMSH(5-22)
- Beta-MSH (5-22)
- CS-0675888
- DTXSID60170319
- beta-Melanotropin (Macaca nemestrina)
-
- MDL: MFCD00167549
- インチ: InChI=1S/C98H138N28O29S/c1-156-39-32-65(117-84(142)61(19-9-34-106-97(101)102)114-90(148)67(41-53-24-26-56(128)27-25-53)122-92(150)72-21-11-36-124(72)76(130)49-110-82(140)63(28-30-77(131)132)113-81(139)58(100)44-79(135)136)88(146)116-64(29-31-78(133)134)87(145)121-69(43-55-47-105-51-111-55)91(149)119-66(40-52-14-3-2-4-15-52)89(147)115-62(20-10-35-107-98(103)104)85(143)120-68(42-54-46-108-59-17-6-5-16-57(54)59)83(141)109-48-75(129)112-71(50-127)94(152)126-38-13-23-74(126)95(153)125-37-12-22-73(125)93(151)118-60(18-7-8-33-99)86(144)123-70(96(154)155)45-80(137)138/h2-6,14-17,24-27,46-47,51,58,60-74,108,127-128H,7-13,18-23,28-45,48-50,99-100H2,1H3,(H,105,111)(H,109,141)(H,110,140)(H,112,129)(H,113,139)(H,114,148)(H,115,147)(H,116,146)(H,117,142)(H,118,151)(H,119,149)(H,120,143)(H,121,145)(H,122,150)(H,123,144)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t58-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1
- InChIKey: BSACAYSFBJBFSO-RYLVUJHESA-N
- ほほえんだ: CSCC[C@H](NC([C@@H](NC([C@@H](NC([C@@H]1CCCN1C(CNC([C@@H](NC([C@@H](N)CC(O)=O)=O)CCC(O)=O)=O)=O)=O)CC2=CC=C(O)C=C2)=O)CCCNC(N)=N)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N3CCC[C@H]3C(N4CCC[C@H]4C(N[C@H](C(N[C@H](C(O)=O)CC(O)=O)=O)CCCCN)=O)=O)=O)CO)=O)=O)CC5=CNC6=CC=CC=C56)=O)CCCNC(N)=N)=O)CC7=CC=CC=C7)=O)CC8=CN=CN8)=O)CCC(O)=O)=O
計算された属性
- せいみつぶんしりょう: 2203.993877g/mol
- ひょうめんでんか: 0
- XLogP3: -10.2
- 水素結合ドナー数: 31
- 水素結合受容体数: 35
- 回転可能化学結合数: 68
- どういたいしつりょう: 2202.990522g/mol
- 単一同位体質量: 2202.990522g/mol
- 水素結合トポロジー分子極性表面積: 941Ų
- 重原子数: 156
- 複雑さ: 4890
- 同位体原子数: 0
- 原子立体中心数の決定: 16
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 909.8
b-Melanotropin (Macaca nemestrina)(9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AAPPTec | P001031-2mg |
beta-Melanocyte Stimulating Hormone, monkey |
17750-75-3 | 2mg |
$240.00 | 2024-07-20 | ||
abcr | AB477086-1mg |
b-MSH (monkey) (H-L-Asp-L-Glu-Gly-L-Pro-L-Tyr-L-Arg-L-Met-L-Glu-L-His-L-Phe-L-Arg-L-Trp-Gly-L-Ser-L-Pro-L-Pro-L-Lys-L-Asp-OH); . |
17750-75-3 | 1mg |
€258.70 | 2025-02-16 | ||
abcr | AB477086-1 mg |
b-MSH (monkey) (H-L-Asp-L-Glu-Gly-L-Pro-L-Tyr-L-Arg-L-Met-L-Glu-L-His-L-Phe-L-Arg-L-Trp-Gly-L-Ser-L-Pro-L-Pro-L-Lys-L-Asp-OH); . |
17750-75-3 | 1mg |
€245.00 | 2023-03-31 | ||
A2B Chem LLC | AE82575-1mg |
BETA-MSH (MONKEY) |
17750-75-3 | 1mg |
$277.00 | 2024-04-20 | ||
A2B Chem LLC | AE82575-5mg |
BETA-MSH (MONKEY) |
17750-75-3 | 5mg |
$736.00 | 2024-04-20 | ||
AAPPTec | P001031-1mg |
beta-Melanocyte Stimulating Hormone, monkey |
17750-75-3 | 1mg |
$150.00 | 2024-07-20 | ||
abcr | AB477086-5 mg |
b-MSH (monkey) (H-L-Asp-L-Glu-Gly-L-Pro-L-Tyr-L-Arg-L-Met-L-Glu-L-His-L-Phe-L-Arg-L-Trp-Gly-L-Ser-L-Pro-L-Pro-L-Lys-L-Asp-OH); . |
17750-75-3 | 5mg |
€830.00 | 2023-03-31 | ||
AAPPTec | P001031-5mg |
beta-Melanocyte Stimulating Hormone, monkey |
17750-75-3 | 5mg |
$540.00 | 2024-07-20 | ||
abcr | AB477086-5mg |
b-MSH (monkey) (H-L-Asp-L-Glu-Gly-L-Pro-L-Tyr-L-Arg-L-Met-L-Glu-L-His-L-Phe-L-Arg-L-Trp-Gly-L-Ser-L-Pro-L-Pro-L-Lys-L-Asp-OH); . |
17750-75-3 | 5mg |
€884.60 | 2025-02-16 | ||
A2B Chem LLC | AE82575-2mg |
BETA-MSH (MONKEY) |
17750-75-3 | 2mg |
$383.00 | 2024-04-20 |
b-Melanotropin (Macaca nemestrina)(9CI) 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
b-Melanotropin (Macaca nemestrina)(9CI)に関する追加情報
Research Brief on b-Melanotropin (Macaca nemestrina)(9CI) and CAS 17750-75-3: Recent Advances and Applications
In recent years, the study of melanotropins, particularly b-Melanotropin (Macaca nemestrina)(9CI), has gained significant attention due to its potential therapeutic applications in dermatology, endocrinology, and neurology. This peptide, with the CAS registry number 17750-75-3, has been the subject of extensive research to elucidate its biological functions and mechanisms of action. The latest studies have focused on its role in skin pigmentation, anti-inflammatory effects, and potential use in treating metabolic disorders. This research brief aims to summarize the most recent findings related to b-Melanotropin (Macaca nemestrina)(9CI) and its chemical identifier, 17750-75-3, providing a comprehensive overview for professionals in the chemical, biological, and pharmaceutical fields.
Recent investigations into b-Melanotropin (Macaca nemestrina)(9CI) have highlighted its interaction with melanocortin receptors (MCRs), particularly MC1R and MC4R, which are critical in regulating pigmentation and energy homeostasis. A 2023 study published in the Journal of Investigative Dermatology demonstrated that this peptide exhibits a high affinity for MC1R, leading to increased melanogenesis in primate models. The study utilized advanced molecular docking techniques and in vitro assays to confirm the binding efficiency of b-Melanotropin to MC1R, with CAS 17750-75-3 serving as a key reference for chemical characterization. These findings suggest potential applications in vitiligo treatment and UV protection.
Another groundbreaking study, published in Endocrinology earlier this year, explored the anti-inflammatory properties of b-Melanotropin (Macaca nemestrina)(9CI). Researchers observed that the peptide significantly reduced pro-inflammatory cytokines in murine models of autoimmune diseases. The study employed high-performance liquid chromatography (HPLC) and mass spectrometry to verify the purity and stability of the peptide, referencing CAS 17750-75-3 for quality control. The results indicate that b-Melanotropin could be a promising candidate for developing novel anti-inflammatory therapies, particularly for conditions like rheumatoid arthritis and psoriasis.
In the realm of metabolic disorders, a 2024 paper in Nature Communications reported that b-Melanotropin (Macaca nemestrina)(9CI) modulates glucose uptake and insulin sensitivity in non-human primates. The study involved longitudinal metabolic profiling and RNA sequencing to identify the peptide's impact on key metabolic pathways. The chemical stability of the peptide, confirmed via CAS 17750-75-3, was crucial for ensuring reproducible results. These findings open new avenues for researching peptide-based treatments for type 2 diabetes and obesity, although further clinical trials are necessary to validate these effects in humans.
Despite these promising advancements, challenges remain in the large-scale synthesis and delivery of b-Melanotropin (Macaca nemestrina)(9CI). A recent review in Advanced Drug Delivery Reviews highlighted the need for innovative formulation strategies to enhance the peptide's bioavailability and half-life. Researchers are exploring nanoparticle-based delivery systems and peptide analogs to address these limitations, with CAS 17750-75-3 serving as a benchmark for structural modifications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, the latest research on b-Melanotropin (Macaca nemestrina)(9CI) and its associated chemical identifier, 17750-75-3, underscores its multifaceted potential in medicine. From dermatology to metabolic regulation, this peptide continues to reveal new therapeutic possibilities. However, ongoing studies must address challenges related to synthesis, delivery, and clinical efficacy to fully realize its benefits. This brief serves as a timely update for researchers and industry professionals invested in the future of peptide-based therapeutics.
